molecular formula C13H30Si B3026511 Silane, dihexylmethyl- CAS No. 1001-46-3

Silane, dihexylmethyl-

Cat. No.: B3026511
CAS No.: 1001-46-3
M. Wt: 214.46 g/mol
InChI Key: OQDOWNHXCXIQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, dihexylmethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in fields such as materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dihexylmethyl- typically involves the reaction of hexylmagnesium bromide with methylchlorosilane. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:

CH3SiCl3+2C6H13MgBrCH3Si(C6H13)2+2MgBrCl\text{CH}_3\text{SiCl}_3 + 2\text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{CH}_3\text{Si}(\text{C}_6\text{H}_{13})_2 + 2\text{MgBrCl} CH3​SiCl3​+2C6​H13​MgBr→CH3​Si(C6​H13​)2​+2MgBrCl

Industrial Production Methods

In industrial settings, the production of Silane, dihexylmethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Silane, dihexylmethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Halogenated silanes and Grignard reagents are commonly used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, dihexylmethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties and chemical stability.

Mechanism of Action

The mechanism of action of Silane, dihexylmethyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The silicon atom can form bonds with both organic and inorganic materials, allowing for the creation of hybrid materials with unique properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • Silane, dimethylhexyl-
  • Silane, diethylmethyl-
  • Silane, diphenylmethyl-

Uniqueness

Silane, dihexylmethyl- is unique due to its specific combination of hexyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and flexibility, compared to other similar compounds. Additionally, the longer hexyl chains provide enhanced solubility in organic solvents and improved compatibility with various substrates.

Properties

IUPAC Name

dihexyl(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30Si/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDOWNHXCXIQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[SiH](C)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, dihexylmethyl-
Reactant of Route 2
Silane, dihexylmethyl-
Reactant of Route 3
Silane, dihexylmethyl-
Reactant of Route 4
Reactant of Route 4
Silane, dihexylmethyl-
Reactant of Route 5
Silane, dihexylmethyl-
Reactant of Route 6
Silane, dihexylmethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.